![molecular formula C27H28N2O2S2 B2646898 2-((2-(4-(tert-butyl)phenoxy)ethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 307512-14-7](/img/structure/B2646898.png)
2-((2-(4-(tert-butyl)phenoxy)ethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
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Description
2-((2-(4-(tert-butyl)phenoxy)ethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H28N2O2S2 and its molecular weight is 476.65. The purity is usually 95%.
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Scientific Research Applications
1. Chemical Synthesis and Derivative Formation
The compound 2-((2-(4-(tert-butyl)phenoxy)ethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one and its derivatives have been explored in various chemical synthesis processes. For instance, research has shown that compounds with similar structures are involved in processes like hydrogenolysis, rotamerization, and the formation of different derivatives through reactions with various reagents, indicating their significance in the field of synthetic organic chemistry (Zigeuner, Blaschke & Knopp, 1976) (Lomas, 2001).
2. Pharmacological Applications
Although the exclusion of drug usage and dosage details was requested, it's worth noting that structurally similar compounds have been synthesized and studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial activities. This indicates the potential of such compounds in medicinal chemistry and drug design (Devani, Shishoo, Pathak, Parikh, Shah & Padhya, 1976) (Cannito, Perrissin, Luu-Duc, Huguet, Gaultier & Narcisse, 1990).
3. Crystallography and Molecular Structure
The compound's derivatives have been subject to crystallographic studies, highlighting their relevance in understanding molecular structures and intermolecular interactions. For example, studies on similar compounds have detailed the dihedral angles between rings and the formation of U-shaped channels, contributing valuable information to the field of crystallography and molecular architecture (Kaur, Jasinski, Keeley, Yathirajan, Betz, Gerber & Butcher, 2012) (Liu, Jian-chao, He, Hong-wu & Ding, Ming-Wu, 2006).
4. Materials Science and Polymer Research
Compounds with structural similarities have been used in the synthesis of electroactive polymers, indicating their utility in material science and technology. This branch of research focuses on the development of new materials with specific electrical properties, which are crucial for various technological applications (Kaya & Aydın, 2012).
properties
IUPAC Name |
10-[2-(4-tert-butylphenoxy)ethylsulfanyl]-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2S2/c1-27(2,3)18-12-14-20(15-13-18)31-16-17-32-26-28-24-23(21-10-7-11-22(21)33-24)25(30)29(26)19-8-5-4-6-9-19/h4-6,8-9,12-15H,7,10-11,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMNVNNTEZPCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-(tert-butyl)phenoxy)ethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one |
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